N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3S2.ClH/c1-3-25(4-2)12-13-26(21-24-20-17(22)6-5-7-18(20)30-21)19(27)14-31(28,29)16-10-8-15(23)9-11-16;/h5-11H,3-4,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYYOCIEGQZRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, chlorination, and subsequent functionalization with diethylaminoethyl and fluorobenzenesulfonyl groups. Common reagents used in these reactions include thionyl chloride, diethylamine, and fluorobenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE include other benzothiazole derivatives with different substituents, such as:
- N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE
- N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety, which is known for its diverse biological activities. The following table summarizes its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C16H20ClN3O2S |
| Molecular Weight | 353.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole scaffold. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The benzothiazole derivatives are believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition leads to reduced tumor growth and enhanced apoptosis in malignant cells .
Antimicrobial Activity
Compounds derived from benzothiazole have also demonstrated significant antimicrobial properties. They exhibit activity against a range of bacterial and fungal pathogens.
- Case Study : A study indicated that benzothiazole derivatives showed potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.
Anticonvulsant Effects
Benzothiazole derivatives have been explored for their anticonvulsant properties. In particular, they have been tested using models such as the maximal electroshock (MES) test.
- Research Findings : Compounds similar to this compound exhibited significant anticonvulsant activity with minimal neurotoxicity . This suggests a favorable therapeutic index for potential use in seizure disorders.
Other Biological Activities
In addition to the aforementioned activities, benzothiazole derivatives have been studied for:
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., chloro-benzothiazole, fluorobenzenesulfonyl groups) and quantify purity. High-resolution mass spectrometry (HRMS) validates molecular weight and ionization patterns. For hydrochloride salt confirmation, combine FT-IR (to detect NH/Cl− interactions) with elemental analysis .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs (e.g., benzothiazole derivatives with sulfonamide groups). Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., cisplatin for anticancer screens) and validate results with triplicate experiments .
Q. What synthetic routes are documented for the core benzothiazole-sulfonamide scaffold?
- Methodological Answer : The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with chloroacetyl intermediates. The sulfonamide group is introduced via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yield for this compound’s synthesis?
- Methodological Answer : Apply design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian algorithms (e.g., via Python’s scikit-optimize) model non-linear relationships between variables and yield. Validate predictions with iterative small-scale reactions (50–100 mg) before scaling up .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for target binding) to confirm mechanism of action. If cytotoxicity varies between cell lines, perform transcriptomic profiling to identify resistance markers. Cross-validate with ex vivo models (e.g., patient-derived organoids) .
Q. How can flow chemistry address scalability challenges in multi-step synthesis?
- Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation). Use inline FT-IR or UV monitoring to track intermediate formation. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD) simulations. Compare batch vs. flow yields to quantify efficiency gains .
Q. What computational methods predict metabolite formation for toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
